Ethanone, 1-(3-hydroxy-1-naphthalenyl)-
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Overview
Description
Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, also known as 1-(3-hydroxy-1-naphthalenyl)ethanone, is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol This compound is characterized by the presence of a hydroxy group attached to the naphthalene ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-hydroxy-1-naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-1-naphthoic acid.
Reduction: Formation of 1-(3-hydroxy-1-naphthalenyl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Ethanone, 1-(3-hydroxy-1-naphthalenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1-naphthalenyl)-: Similar structure but lacks the hydroxy group.
Ethanone, 1-(1-hydroxy-2-naphthalenyl)-: Similar structure with the hydroxy group at a different position.
Uniqueness
Ethanone, 1-(3-hydroxy-1-naphthalenyl)- is unique due to the specific positioning of the hydroxy group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, also known as 1-(3-hydroxy-2-naphthyl)ethanone, is an organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-(3-hydroxy-1-naphthalenyl)- has the following structural formula:
- Molecular Formula : C12H10O2
- Molar Mass : 186.21 g/mol
- Melting Point : 65-67 °C
- Appearance : Pale yellow to brown solid
The presence of the hydroxyl group at the 3-position of the naphthalene ring significantly influences its chemical reactivity and biological interactions.
The biological activity of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the ethanone moiety can participate in nucleophilic addition reactions, leading to covalent bond formation with target biomolecules. These interactions can modulate enzyme activity and receptor function, resulting in various biological effects such as:
- Antioxidant Activity : The compound exhibits significant free radical scavenging properties due to the presence of hydroxyl groups, which can mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Research Findings
Several studies have investigated the biological activity of Ethanone, 1-(3-hydroxy-1-naphthalenyl)-. Key findings include:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects against various pathogens. For instance, studies on structurally related naphthalene derivatives indicate potential applications in pharmaceutical formulations targeting bacterial infections.
- Cytotoxicity Studies : While beneficial at lower concentrations, higher doses of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- may exhibit cytotoxic effects on certain cell lines. This duality emphasizes the importance of dosage in therapeutic applications.
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal evaluated the antioxidant capacity of Ethanone derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated that Ethanone, 1-(3-hydroxy-1-naphthalenyl)- exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments assessing the compound's effect on inflammatory cytokine production revealed that Ethanone, 1-(3-hydroxy-1-naphthalenyl)- reduced levels of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, a comparison with other naphthalene derivatives is presented below:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1-Hydroxy-2-naphthoic acid | Contains a carboxylic acid group | Exhibits strong antibacterial properties |
2-Hydroxy-1-naphthaldehyde | Aldehyde functional group | Known for its reactivity in condensation reactions |
1,2-Naphthoquinone | Contains a diketone structure | Highly reactive and used as a biological probe |
Naphthol | Simple phenolic structure | Widely used in dye manufacturing |
Properties
Molecular Formula |
C12H10O2 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(3-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O2/c1-8(13)12-7-10(14)6-9-4-2-3-5-11(9)12/h2-7,14H,1H3 |
InChI Key |
LLSNTRRAZWBTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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